![molecular formula C7H5N3O2 B1326410 3-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-35-3](/img/structure/B1326410.png)
3-Nitro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Nitro-1H-pyrrolo[3,2-c]pyridine (3NPP) is an organic compound that is a member of the pyrrolopyridine family of molecules. It is a five-membered ring structure with a nitro group attached to the nitrogen atom of the pyrrolo ring. 3NPP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It also has potential applications in biochemistry and medicine due to its unique properties.
Scientific Research Applications
Photophysical Properties
Researchers have investigated the photophysical behavior of this compound. Its absorption and emission properties make it relevant for fluorescence-based assays, sensors, and imaging techniques. Understanding its excited-state behavior is crucial for designing efficient probes.
For more technical details, you can refer to the Sigma-Aldrich page on this compound . Additionally, a recent study on pyrrolo[3,4-c]pyridine derivatives might provide further insights into related compounds .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been studied as colchicine-binding site inhibitors . Colchicine is a potent drug used to treat gout, and it works by binding to tubulin, a protein that forms the microtubule structures within cells .
Mode of Action
The exact mode of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridine remains unclear. If we consider its potential role as a colchicine-binding site inhibitor, it may interact with its targets by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division .
Biochemical Pathways
Given its potential role as a colchicine-binding site inhibitor, it might impact the microtubule assembly pathway, leading to disruption of cell division and potentially inducing cell death .
Result of Action
Based on its potential role as a colchicine-binding site inhibitor, it might disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .
properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJFVDMKIHFPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646627 |
Source
|
Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
23612-35-3 |
Source
|
Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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